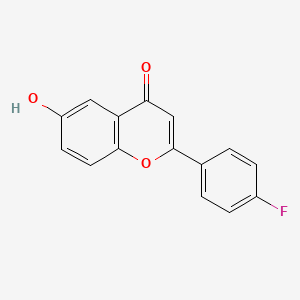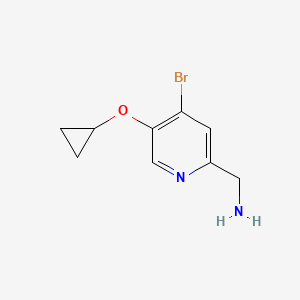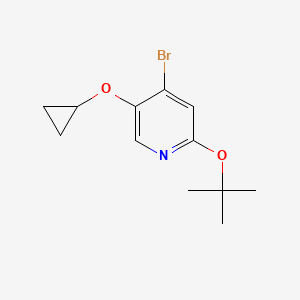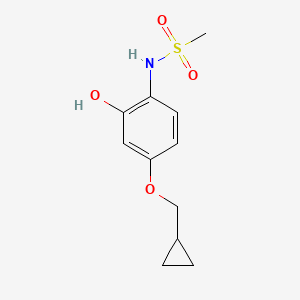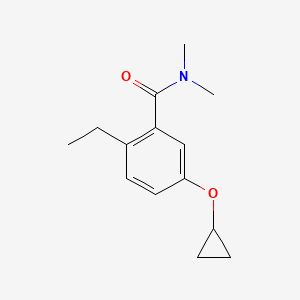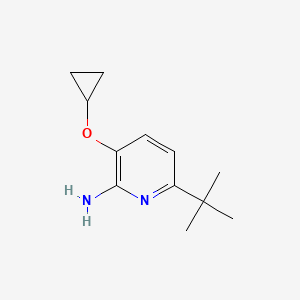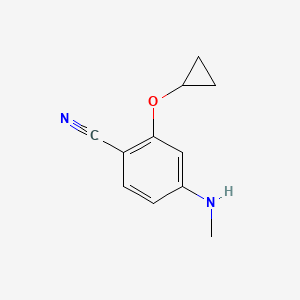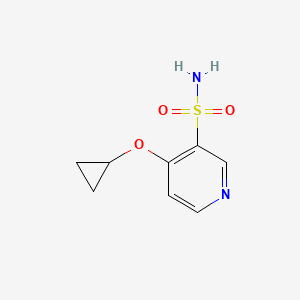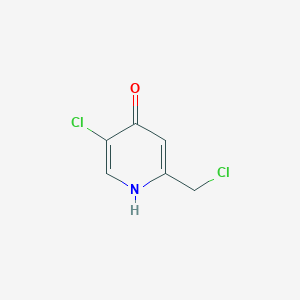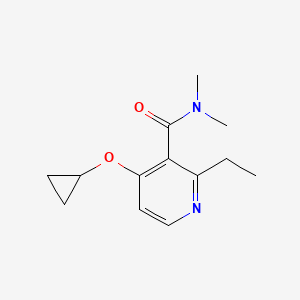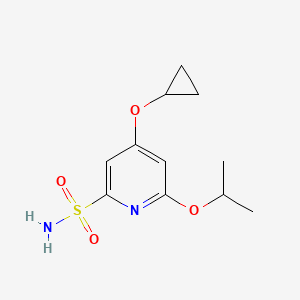
4-Cyclopropoxy-6-isopropoxypyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-6-isopropoxypyridine-2-sulfonamide is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.32 g/mol . This compound belongs to the class of sulfonamides, which are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-6-isopropoxypyridine-2-sulfonamide typically involves the reaction of sulfonyl chlorides with amines. One common method is the reaction of sulfonyl chlorides with primary or secondary amines in the presence of a base such as pyridine to absorb the generated HCl . Another method involves the use of microwave irradiation to synthesize sulfonamides directly from sulfonic acids or their sodium salts .
Industrial Production Methods
Industrial production methods for sulfonamides often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The combination of H2O2 and SOCl2 is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, which can then react with amines to form sulfonamides .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-6-isopropoxypyridine-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like H2O2, reducing agents like NaBH4, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonyl chlorides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-6-isopropoxypyridine-2-sulfonamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-6-isopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically exert their effects by inhibiting the synthesis of folic acid, which is essential for the growth and replication of bacteria . This inhibition occurs through the competitive binding of the sulfonamide to the enzyme dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid into the folic acid pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to 4-Cyclopropoxy-6-isopropoxypyridine-2-sulfonamide include:
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its cyclopropoxy and isopropoxy groups contribute to its reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H16N2O4S |
|---|---|
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
4-cyclopropyloxy-6-propan-2-yloxypyridine-2-sulfonamide |
InChI |
InChI=1S/C11H16N2O4S/c1-7(2)16-10-5-9(17-8-3-4-8)6-11(13-10)18(12,14)15/h5-8H,3-4H2,1-2H3,(H2,12,14,15) |
InChI-Schlüssel |
OJZFCBXQZXXHNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=NC(=CC(=C1)OC2CC2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


